6-Thioinosine Phosphate
Description
Conceptual Framework of Purine (B94841) Nucleotide Analogues in Biochemical Investigations
Purine nucleotide analogues are a class of synthetic molecules that structurally mimic naturally occurring purine bases, such as adenine (B156593) and guanine (B1146940). mdpi.comnih.gov This structural similarity allows them to be recognized and processed by cellular machinery involved in nucleic acid synthesis and metabolism. mdpi.comnih.gov The conceptual framework for their use in biochemical investigations hinges on their ability to act as antimetabolites. nih.gov By substituting for their natural counterparts, these analogues can interfere with the synthesis of DNA and RNA, disrupt cellular signaling pathways, or inhibit critical enzymatic reactions. mdpi.comnih.gov This interference with fundamental cellular processes makes them powerful tools for studying metabolic pathways and for the development of therapeutic agents, particularly in the fields of oncology and immunology. rsc.orgmdpi.com
The utility of purine analogues stems from their ability to be metabolized by cells into fraudulent nucleotides. nih.gov Once activated, typically through phosphorylation, these analogues can exert their effects in several ways. They can be incorporated into growing DNA or RNA chains, leading to chain termination or a dysfunctional nucleic acid. Alternatively, they can act as competitive or non-competitive inhibitors of enzymes involved in the de novo and salvage pathways of nucleotide biosynthesis. nih.govnih.gov The study of these interactions provides valuable insights into enzyme function, metabolic regulation, and the cellular response to metabolic stress.
Significance of 6-Thioinosine Phosphate (B84403) as a Central Metabolic Intermediate in Thiopurine Research
6-Thioinosine phosphate (6-TIMP), also known as thioinosinic acid, is a pivotal intermediate in the metabolism of thiopurine drugs such as azathioprine (B366305), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG). nih.govhmdb.ca These drugs are inactive prodrugs that require intracellular conversion to their active metabolites to exert their cytotoxic and immunosuppressive effects. nih.gov The conversion of 6-MP to 6-TIMP is a critical activation step, catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). hmdb.caresearchgate.net
Once formed, 6-TIMP occupies a central position in the thiopurine metabolic pathway, acting as a substrate for several competing enzymatic reactions. This metabolic crossroads determines the ultimate fate of the thiopurine drug and its therapeutic efficacy and potential toxicity. 6-TIMP can be further metabolized into two major classes of active metabolites:
6-Thioguanine nucleotides (6-TGNs): Through a two-step conversion involving inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS), 6-TIMP is converted to 6-thioguanosine (B559654) monophosphate (6-TGMP). researchgate.netpharmgkb.org 6-TGMP is then phosphorylated to its di- and tri-phosphate forms (6-TGDP and 6-TGTP), which are the primary cytotoxic metabolites that incorporate into DNA and RNA. nih.gov
Methylated thioinosine monophosphate (6-MeTIMP): Alternatively, 6-TIMP can be methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form 6-methylthioinosine (B81876) monophosphate (6-MeTIMP). researchgate.net 6-MeTIMP and its subsequent phosphorylated forms are potent inhibitors of de novo purine synthesis. spandidos-publications.com
The balance between these competing pathways, influenced by the activities of enzymes like HPRT, IMPDH, and TPMT, is a key area of thiopurine research. The study of 6-TIMP and its metabolic fate is crucial for understanding the inter-individual variability in drug response and for optimizing thiopurine therapy. pharmascigroup.ustandfonline.com
Historical Context of this compound Discovery and Early Biochemical Characterization
The discovery of 6-TIMP is intrinsically linked to the development of thiopurine drugs in the mid-20th century. In the early 1950s, Gertrude B. Elion and George H. Hitchings, as part of their pioneering work on antimetabolites, synthesized and investigated a series of purine analogues. spandidos-publications.comnih.gov Their research led to the development of 6-mercaptopurine (6-MP) in 1951, which demonstrated significant anticancer activity. spandidos-publications.com
Subsequent biochemical investigations in the 1950s focused on elucidating the mechanism of action of 6-MP. It was soon discovered that 6-MP itself was not the active agent but required metabolic conversion to exert its effects. nih.goveur.nl Studies revealed that 6-MP is converted in the body to its ribonucleotide, 6-thioinosinic acid (6-TIMP). spandidos-publications.comeur.nl This conversion was identified as a key step in the bioactivation of the drug.
Early characterization of 6-TIMP demonstrated its role as an inhibitor of several key enzymes in purine metabolism. It was found to inhibit the conversion of inosinic acid to adenylic and guanylic acids, thereby disrupting the synthesis of nucleic acid precursors. spandidos-publications.comeur.nl These initial findings established 6-TIMP as a critical metabolite in the pharmacological activity of thiopurines and laid the groundwork for decades of research into its complex metabolic pathways and clinical significance.
Interactive Data Tables
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme | Abbreviation | Function |
| Hypoxanthine-guanine phosphoribosyltransferase | HPRT | Catalyzes the conversion of 6-mercaptopurine to 6-thioinosine monophosphate. hmdb.caresearchgate.net |
| Inosine monophosphate dehydrogenase | IMPDH | Converts 6-thioinosine monophosphate to 6-thioxanthosine (B11829551) monophosphate. researchgate.net |
| Guanosine monophosphate synthetase | GMPS | Converts 6-thioxanthosine monophosphate to 6-thioguanosine monophosphate. researchgate.net |
| Thiopurine S-methyltransferase | TPMT | Methylates 6-thioinosine monophosphate to 6-methylthioinosine monophosphate. researchgate.net |
| Inosine triphosphate pyrophosphatase | ITPA | Hydrolyzes 6-thioinosine triphosphate back to 6-thioinosine monophosphate. frontiersin.org |
Table 2: Major Metabolites in the Thiopurine Pathway Originating from 6-TIMP
| Metabolite | Abbreviation | Formation from 6-TIMP | Subsequent Metabolites |
| 6-Thioguanosine monophosphate | 6-TGMP | Via 6-thioxanthosine monophosphate (6-TXMP) by IMPDH and GMPS. researchgate.net | 6-Thioguanosine diphosphate (B83284) (6-TGDP), 6-Thioguanosine triphosphate (6-TGTP) |
| 6-Methylthioinosine monophosphate | 6-MeTIMP | Directly by TPMT. researchgate.net | 6-Methylthioinosine diphosphate (6-MeTIDP), 6-Methylthioinosine triphosphate (6-MeTITP) |
| 6-Thioinosine diphosphate | 6-TIDP | Phosphorylation. researchgate.net | 6-Thioinosine triphosphate (6-TITP) |
Structure
3D Structure
Properties
Molecular Formula |
C10H13N4O7PS |
|---|---|
Molecular Weight |
364.27 g/mol |
IUPAC Name |
[(2R,3R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)/t4-,6+,7?,10-/m1/s1 |
InChI Key |
ZKRFOXLVOKTUTA-PKJMTWSGSA-N |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Biotransformation and Intracellular Metabolism of 6 Thioinosine Phosphate
Enzymatic Formation of 6-Thioinosine Phosphate (B84403)
The initial and rate-limiting step in the activation of thiopurine drugs is the conversion of 6-mercaptopurine (B1684380) (6-MP) into 6-thioinosine monophosphate (6-TIMP). This crucial transformation is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in 6-Mercaptopurine Conversion to 6-Thioinosine Phosphate
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a pivotal enzyme in the purine (B94841) salvage pathway. taylorandfrancis.com It facilitates the conversion of 6-mercaptopurine (6-MP) and 5-phospho-D-ribose-1-pyrophosphate (PRPP) into 6-thioinosine monophosphate (6-TIMP). pharmgkb.orgnih.gov This conversion is the first step in the bioactivation of 6-MP. openaccessjournals.com 6-MP is an excellent substrate for HGPRT, leading to the intracellular accumulation of 6-TIMP. taylorandfrancis.com The activity of HGPRT is a critical determinant of the extent to which 6-MP is anabolized to its active metabolites. frontiersin.org
Precursor Compounds and Initial Biotransformation Pathways Yielding this compound
The primary precursor for the formation of 6-TIMP is 6-mercaptopurine (6-MP). nih.gov 6-MP itself is either administered directly or is generated from its prodrug, azathioprine (B366305) (AZA). nih.govuni-muenchen.demdpi.com The conversion of AZA to 6-MP is a non-enzymatic process that occurs in the liver. nih.gov Once formed, 6-MP enters a complex metabolic network with three competing pathways. nih.gov One of these is the anabolic pathway initiated by HGPRT to produce 6-TIMP. frontiersin.orgnih.govmazums.ac.ir The other two are catabolic pathways: oxidation by xanthine (B1682287) oxidase (XO) to form the inactive metabolite 6-thiouric acid, and methylation by thiopurine S-methyltransferase (TPMT) to produce 6-methylmercaptopurine (B131649) (6-MMP). openaccessjournals.comnih.gov
Anabolic Pathways of this compound
Following its formation, 6-TIMP serves as a substrate for several enzymes that lead to the production of other active thiopurine metabolites. These anabolic pathways are essential for the therapeutic effects of thiopurines.
Conversion to 6-Thioxanthosine (B11829551) Monophosphate (6-TXMP) via Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
A key step in the anabolic metabolism of 6-TIMP is its conversion to 6-thioxanthosine monophosphate (6-TXMP). This reaction is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH). frontiersin.orghmdb.caresearchgate.net IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. hmdb.ca There are two isoforms of this enzyme, IMPDH1 and IMPDH2. researchgate.net The conversion of 6-TIMP to 6-TXMP is a critical branch point, directing the metabolite towards the formation of thioguanine nucleotides. researchgate.net
Subsequent Formation of 6-Thioguanine (B1684491) Monophosphate (6-TGMP) by Guanosine (B1672433) Monophosphate Synthetase (GMPS)
Following the formation of 6-TXMP, the enzyme guanosine monophosphate synthetase (GMPS) catalyzes its conversion to 6-thioguanine monophosphate (6-TGMP). uni-muenchen.deresearchgate.net This is the final step in the pathway leading to the formation of the primary active thiopurine metabolites, the thioguanine nucleotides (TGNs). researchgate.net 6-TGMP is the first of the TGNs to be formed. nih.gov
Phosphorylation to 6-Thioinosine Diphosphate (B83284) (6-TIDP) and 6-Thioinosine Triphosphate (6-TITP)
In a separate metabolic loop, 6-TIMP can be sequentially phosphorylated. nih.gov Monophosphate kinase catalyzes the phosphorylation of 6-TIMP to 6-thioinosine diphosphate (6-TIDP). windows.net Subsequently, diphosphate kinase converts 6-TIDP to 6-thioinosine triphosphate (6-TITP). nih.govuni-muenchen.dewindows.net There is a cyclical nature to this pathway, as 6-TITP can be converted back to 6-TIMP by the enzyme inosine triphosphate pyrophosphatase (ITPase). nih.govuni-muenchen.de An impairment in ITPase activity can lead to the accumulation of 6-TITP. uni-muenchen.de
Table 1: Key Enzymes in the Biotransformation and Metabolism of this compound
| Enzyme | Abbreviation | Function |
|---|---|---|
| Hypoxanthine-Guanine Phosphoribosyltransferase | HGPRT | Converts 6-Mercaptopurine to this compound. openaccessjournals.comfrontiersin.orgnih.gov |
| Inosine Monophosphate Dehydrogenase | IMPDH | Converts this compound to 6-Thioxanthosine Monophosphate. frontiersin.orghmdb.caresearchgate.net |
| Guanosine Monophosphate Synthetase | GMPS | Converts 6-Thioxanthosine Monophosphate to 6-Thioguanine Monophosphate. uni-muenchen.deresearchgate.net |
| Monophosphate Kinase | Phosphorylates this compound to 6-Thioinosine Diphosphate. windows.net | |
| Diphosphate Kinase | Phosphorylates 6-Thioinosine Diphosphate to 6-Thioinosine Triphosphate. windows.net | |
| Inosine Triphosphate Pyrophosphatase | ITPase | Converts 6-Thioinosine Triphosphate back to this compound. nih.govuni-muenchen.de |
| Thiopurine S-methyltransferase | TPMT | Methylates 6-Mercaptopurine and this compound. openaccessjournals.comnih.gov |
Table 2: Metabolites in the this compound Pathway
| Metabolite Name | Abbreviation | Description |
|---|---|---|
| 6-Mercaptopurine | 6-MP | Precursor to this compound. nih.gov |
| This compound | 6-TIMP | Central intermediate in thiopurine metabolism. hmdb.camedchemexpress.com |
| 6-Thioxanthosine Monophosphate | 6-TXMP | Intermediate formed from 6-TIMP by IMPDH. researchgate.net |
| 6-Thioguanine Monophosphate | 6-TGMP | An active thioguanine nucleotide formed from 6-TXMP. nih.govresearchgate.net |
| 6-Thioinosine Diphosphate | 6-TIDP | Phosphorylated form of 6-TIMP. nih.govuni-muenchen.de |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-Mercaptopurine |
| Azathioprine |
| 5-phospho-D-ribose-1-pyrophosphate |
| 6-thiouric acid |
| 6-methylmercaptopurine |
| 6-Thioxanthosine Monophosphate |
| 6-Thioguanine Monophosphate |
| 6-Thioinosine Diphosphate |
| 6-Thioinosine Triphosphate |
| Guanine |
Catabolic and Inactivation Pathways of this compound
The intracellular concentration and activity of this compound (6-TIMP) are tightly regulated through several catabolic and inactivation pathways. These pathways are crucial for modulating the therapeutic and potential toxic effects of thiopurine drugs. The primary routes of 6-TIMP catabolism involve S-methylation, hydrolysis by phosphatases, and its participation in a futile metabolic cycle regulated by Inosine Triphosphate Pyrophosphatase (ITPase).
A significant catabolic pathway for 6-TIMP is its S-methylation to form 6-Methylthioinosine (B81876) Monophosphate (MeTIMP), a reaction catalyzed by the enzyme Thiopurine S-methyltransferase (TPMT). nih.govknmp.nl This enzyme transfers a methyl group from S-adenosyl-L-methionine to the sulfur atom of 6-TIMP. hmdb.ca This methylation step is a critical inactivation pathway, as it diverts 6-TIMP away from the metabolic route that leads to the formation of the active cytotoxic 6-thioguanine nucleotides (6-TGNs). nih.govresearchgate.net
The activity of TPMT is subject to genetic polymorphism, leading to significant inter-individual variations in the rate of 6-TIMP methylation. nih.govspandidos-publications.com Individuals with lower TPMT activity accumulate higher levels of 6-TGNs, while those with higher TPMT activity produce more MeTIMP. nih.gov The methylated ribonucleotides, including MeTIMP, are thought to contribute to the antiproliferative effects of thiopurines by inhibiting de novo purine synthesis. knmp.nl
This compound can be inactivated through hydrolysis by various phosphatases, which remove the phosphate group to yield the corresponding nucleoside, 6-thioinosine. aacrjournals.org Phosphatases are a group of enzymes that hydrolyze phosphate monoesters. scirp.orgnih.gov
Alkaline phosphatases, in particular, have been shown to effectively dephosphorylate 6-TIMP. aacrjournals.org Studies have demonstrated that alkaline phosphatases can degrade 6-TIMP to its nucleoside form at both optimal and physiological pH levels. aacrjournals.org The rate of hydrolysis of 6-TIMP by some alkaline phosphatases is comparable to that of its natural analog, inosine 5'-monophosphate (IMP). aacrjournals.org
This compound is involved in a cyclic pathway where it can be phosphorylated to 6-thioinosine diphosphate (6-TIDP) and subsequently to 6-thioinosine triphosphate (6-TITP). researchgate.netpharmascigroup.us The enzyme Inosine Triphosphate Pyrophosphatase (ITPase) plays a crucial role in this cycle by catalyzing the pyrophosphohydrolysis of 6-thioinosine triphosphate (6-TITP) back to 6-TIMP. mdpi.comd-nb.info
This "futile cycle" is essential for maintaining low intracellular levels of 6-TITP. ildcare.nl ITPase acts as a protective enzyme, preventing the accumulation of potentially toxic triphosphate metabolites. mdpi.comresearchgate.net Polymorphisms in the ITPA gene can lead to ITPase deficiency, which may alter the metabolism of 6-TIMP and its phosphorylated derivatives. mdpi.com
Enzymology and Regulatory Mechanisms in this compound Metabolism
The enzymes involved in 6-TIMP metabolism exhibit specific kinetic properties that determine the rate and direction of the metabolic flux. Kinetic studies provide valuable data such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), which describe the affinity of an enzyme for its substrate and its catalytic efficiency, respectively. bmglabtech.com
For instance, studies on calf intestinal mucosa alkaline phosphatase have characterized its interaction with a 6-TIMP analog, 5'-deoxy-5'-thioinosine 5'-monophosphate (I(S)MP). The Kₘ for I(S)MP was determined to be 300 μM, with a Vₘₐₓ of 530 nmol/min/mg of protein. capes.gov.br Such kinetic data are crucial for building quantitative models of metabolic pathways. The analysis of full reaction progress curves is important for a complete kinetic characterization of an enzyme, as it can reveal time-dependent complexities. mdpi.com
Table 1: Kinetic Parameters of Enzymes Acting on this compound or its Analogs
| Enzyme | Substrate/Analog | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Source |
| Calf Intestinal Mucosa Alkaline Phosphatase | 5'-deoxy-5'-thioinosine 5'-monophosphate (I(S)MP) | 300 | 530 | capes.gov.br |
This table is interactive. Click on the headers to sort the data.
The metabolic pathways involving 6-TIMP are subject to complex regulatory mechanisms, including allosteric regulation and feedback inhibition. nih.gov Allosteric regulation involves the binding of a regulatory molecule to a site on the enzyme distinct from the active site, leading to a conformational change that alters the enzyme's activity. vaia.comnumberanalytics.com
Feedback inhibition is a common regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that catalyzes an earlier step in that same pathway. vaia.commacmillanusa.com For example, the accumulation of downstream metabolites of 6-TIMP, such as 6-thioguanine nucleotides, can potentially inhibit enzymes earlier in the purine metabolic pathway. This ensures that the cell does not overproduce these metabolites, thus maintaining metabolic homeostasis. khanacademy.org The regulation of these pathways is critical for balancing the anabolic and catabolic fluxes of purine nucleotides.
Molecular Mechanisms of Action of 6 Thioinosine Phosphate and Its Downstream Metabolites
Inhibition of De Novo Purine (B94841) Biosynthesis Pathways
The cytotoxic effects of 6-mercaptopurine (B1684380) (6-MP) are largely attributed to its intracellular conversion to 6-thioinosine monophosphate (TIMP), also known as 6-thioinosinic acid. This conversion is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP and its subsequent metabolites interfere with the de novo purine biosynthesis pathway, a critical process for the production of purine nucleotides necessary for DNA and RNA synthesis.
6-Thioinosine monophosphate (TIMP) and its methylated metabolite, 6-methylthioinosine (B81876) monophosphate (meTIMP), are potent inhibitors of de novo purine synthesis. nih.govresearchgate.netclinpgx.org TIMP itself can inhibit several enzymes involved in purine nucleotide interconversions. wikipedia.org The methylation of TIMP to meTIMP is catalyzed by thiopurine S-methyltransferase (TPMT). clinpgx.orgwikipedia.org While methylation of 6-mercaptopurine can be seen as an inactivation step, the resulting meTIMP is a significant contributor to the drug's cytotoxic effects through its potent inhibition of the de novo purine synthesis pathway. clinpgx.org This inhibition leads to a reduction in the intracellular pool of purine nucleotides, thereby impeding DNA and RNA synthesis and blocking cellular proliferation. nih.gov
The inhibitory roles of these metabolites are summarized in the table below:
| Metabolite | Primary Action on De Novo Purine Synthesis |
| 6-Thioinosine Phosphate (B84403) (TIMP) | Inhibits nucleotide interconversions and, along with its methylated form, the initial steps of de novo purine synthesis. wikipedia.orgcancer.gov |
| 6-Methylthioinosine Monophosphate (meTIMP) | A strong inhibitor of de novo purine synthesis, contributing significantly to the cytotoxic effects of 6-mercaptopurine. nih.govresearchgate.netclinpgx.org It inhibits the first committed step of this pathway. wikipedia.org |
The primary target of the methylated metabolite, 6-methylthioinosine monophosphate (meTIMP), is the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT). patsnap.com PPAT catalyzes the first committed and rate-limiting step in the de novo purine biosynthesis pathway. patsnap.com By inhibiting PPAT, meTIMP effectively blocks the entire pathway from its inception, leading to a significant depletion of purine nucleotides. wikipedia.orgpatsnap.com This mechanism is a form of pseudofeedback inhibition. The inhibition of PPAT by meTIMP is a key component of the anti-proliferative and cytotoxic effects of thiopurine drugs. researchgate.net
The inhibition of de novo purine synthesis by 6-thioinosine phosphate (TIMP) and its metabolites has a profound impact on the homeostasis of intracellular purine nucleotide pools. By blocking the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), these compounds lead to a state of purine starvation. youtube.com This depletion of guanine (B1146940) nucleotides is particularly important for the proliferation of lymphocytes, which rely heavily on the de novo pathway. nih.govnih.gov The disruption of nucleotide pools interferes with DNA replication, RNA synthesis, and other essential cellular processes that depend on a steady supply of purine nucleotides. nih.govwikipedia.org
Enzyme Inhibition by this compound
Beyond its effects on the de novo purine synthesis pathway, this compound (TIMP) directly inhibits several key enzymes involved in purine nucleotide metabolism.
6-Thioinosine monophosphate (TIMP) is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. nih.govwikipedia.orgpatsnap.com IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). wikipedia.org Humans have two isozymes of IMPDH, IMPDH1 and IMPDH2, both of which are inhibited by thiopurine metabolites. wikipedia.org Inhibition of IMPDH leads to a depletion of the intracellular guanine nucleotide pool, which is crucial for DNA and RNA synthesis, signal transduction, and cellular proliferation. nih.govwikipedia.org This mechanism contributes significantly to the immunosuppressive and cytotoxic effects of thiopurines. nih.gov
The following table details the IMPDH isozymes and their relevance:
| Isozyme | Predominant Expression | Function in Proliferation |
| IMPDH1 | Spleen, retina, peripheral blood leukocytes. wikipedia.org | Generally expressed constitutively at low levels. wikipedia.org |
| IMPDH2 | Upregulated in proliferating and neoplastic tissues. wikipedia.org | Its upregulation is linked to cellular proliferation, making it a key target in cancer therapy. nih.gov |
6-Thioinosine monophosphate (TIMP) also inhibits the enzymes involved in the conversion of IMP to adenosine monophosphate (AMP). Specifically, TIMP has been shown to be a non-competitive inhibitor of adenylosuccinate synthetase (ADSS) and a competitive inhibitor of adenylosuccinate lyase (ADSL) in Ehrlich ascites-tumour cells. scispace.com
Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the conversion of IMP and aspartate to adenylosuccinate.
Adenylosuccinate Lyase (ADSL): This enzyme catalyzes the subsequent conversion of adenylosuccinate to AMP.
The inhibition of these enzymes by TIMP further contributes to the disruption of purine nucleotide metabolism by blocking the synthesis of adenine (B156593) nucleotides. scispace.com
Competitive Inhibition of Purine Phosphoribosyltransferases
This compound and its metabolic precursors interfere with the normal synthesis of purine nucleotides through the competitive inhibition of key enzymes in the purine salvage pathway. The primary target of this inhibition is the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Mercaptopurine (6-MP), a precursor to this compound, acts as a competitive inhibitor for the purine derivatives hypoxanthine and guanine at the active site of HGPRT. This competition curtails the synthesis of inosine monophosphate (IMP) and guanosine monophosphate (GMP) from their respective purine bases.
Once converted to 6-thioinosine monophosphate (TIMP), it further disrupts purine nucleotide metabolism. TIMP is known to inhibit several enzymatic reactions that utilize inosinic acid (IMP). Specifically, TIMP impedes the conversion of IMP into xanthylic acid (XMP) and the transformation of IMP into adenylic acid (AMP) through adenylosuccinate. Furthermore, both TIMP and its methylated form, 6-methylthioinosinate (MTIMP), have been shown to inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, which is the rate-limiting enzyme in the de novo pathway for purine ribonucleotide synthesis.
Incorporation of 6-Thioguanine (B1684491) Nucleotides (Derived from this compound) into Nucleic Acids
The downstream metabolites of this compound, particularly 6-thioguanine nucleotides, can be incorporated into both DNA and RNA, leading to significant cytotoxic effects.
Molecular Consequences of 6-Thioguanine Nucleotide Integration into DNA and RNA
The incorporation of 6-thioguanine (S6G) into DNA in place of guanine is a critical step in its mechanism of action. This integration is readily catalyzed by both mammalian and bacterial DNA polymerases. Once incorporated, S6G-containing DNA exhibits altered properties that interfere with normal cellular processes. For instance, DNA containing S6G serves as a poor template for further DNA synthesis, with polymerization catalyzed by human DNA polymerases α, γ, and δ being considerably slowed.
Furthermore, the presence of S6G in DNA alters its interaction with various proteins. The ability of DNA ligases to join DNA fragments is severely inhibited when S6G is present at the 3' terminus, which suggests a potential to inhibit lagging strand DNA synthesis during replication. Additionally, the cleavage of S6G-containing DNA by certain restriction endonucleases is less efficient. The incorporation of 6-thioguanine nucleotides into DNA is believed to be a primary contributor to the delayed cytotoxicity and DNA damage observed in cells treated with thiopurines. The integration of these nucleotides can lead to the inhibition of DNA synthesis and replication initiation.
Roles of Mismatch Repair Pathways in Cellular Responses to Thiopurine-Modified DNA
The cytotoxicity of 6-thioguanine is closely linked to the cellular DNA mismatch repair (MMR) system. Following its incorporation into DNA, 6-thioguanine can be methylated to form S6-methylthioguanine. During subsequent DNA replication, this modified base can mispair with thymine, creating S6-methylthioguanine-thymine mismatches that are recognized by the MMR system.
The human MMR system, particularly the hMutSα heterodimer (a complex of MSH2 and MSH6 proteins), binds to these mismatches. This recognition is a crucial step in initiating a futile repair cycle that can ultimately lead to DNA strand breaks and trigger apoptosis, or programmed cell death. Cells with deficient MMR systems often exhibit resistance to the cytotoxic effects of thiopurines, highlighting the central role of this pathway in mediating the drug's therapeutic action. The MSH2 and MSH6 proteins work as a pair to identify these errors in the DNA sequence.
Modulation of Cellular Signaling Pathways
Beyond its effects on nucleic acid synthesis and integrity, the metabolites of this compound also modulate critical cellular signaling pathways.
Interaction of 6-Thioguanine Triphosphate with Small GTPases (e.g., Rac1) and Downstream Signaling Cascades
A key molecular target of 6-thioguanine triphosphate (6-TGTP), a downstream metabolite, is the small GTPase Rac1. 6-TGTP can bind to Rac1, and this interaction leads to the inactivation of the GTPase. Specifically, 6-TGTP forms a disulfide adduct with a cysteine residue within the redox-sensitive GXXXXGK(S/T)C motif of Rac1. This modification prevents Rac1 from participating in its normal signaling functions.
The inactivation of Rac1 has significant downstream consequences. Rac1 is a critical regulator of various cellular processes, and its inhibition by 6-TGTP disrupts these pathways. For example, the suppression of Rac1 activity can interfere with T-cell activation, which is a key aspect of the immunosuppressive effects of thiopurines. The inactivation of Rac1 can also impact other Rho GTPases like RhoA and Cdc42, although Rac1 is considered the primary target in activated T-cells. Downstream signaling cascades affected by Rac1 inhibition include those involving mitogen-activated protein kinases (MAPKs) and transcription factors like NF-κB.
Cellular and Biochemical Resistance Mechanisms to Thiopurine Compounds Involving 6 Thioinosine Phosphate
Altered Intracellular Accumulation and Phosphoribosyltransferase Activity in Resistant Cell Models
The development of resistance to thiopurine drugs is frequently associated with changes in how these compounds accumulate within cells and the efficiency of their metabolic activation. A key enzyme in the initial activation of 6-mercaptopurine (B1684380) (6-MP) is hypoxanthine-guanine phosphoribosyltransferase (HPRT1), which converts 6-MP into 6-thioinosine monophosphate (6-TIMP). pharmgkb.orgoncotarget.com
Studies on resistant leukemia cell lines have demonstrated that a primary mechanism of resistance involves impaired conversion of thiopurines. oncotarget.com For instance, in 6-MP and 6-thioguanine (B1684491) (6-TG) resistant acute lymphoblastic leukemia (ALL) cells, a marked decrease in the intracellular levels of the active metabolites 6-TIMP and 6-thioguanosine (B559654) monophosphate (TGMP) was observed. oncotarget.com This was directly linked to a loss-of-function mutation in the HPRT1 gene, which dramatically reduced the enzyme's ability to produce these crucial metabolites. oncotarget.com Re-expression of functional HPRT1 in these resistant cells was able to reverse the drug resistance, highlighting the critical role of this enzyme in thiopurine sensitivity. oncotarget.com
Furthermore, research in human leukemias has shown that deficient or altered HPRT activity can account for thiopurine resistance in a significant number of cases. aacrjournals.org In some resistant patients, the HPRT enzyme exhibited altered affinity for its substrates, leading to reduced production of 6-TIMP. aacrjournals.org Beyond enzymatic activity, resistance can also be conferred by reduced drug uptake into the cell. Cell lines resistant to 6-MP and 6-TG have been found to have down-regulated influx transporters, which are responsible for bringing the drug into the cell. pharmgkb.org Conversely, an overactive efflux of thiopurines and their metabolites from the cell by transporters such as ABCC4 and ABCC5 can also lead to resistance. pharmgkb.org
Table 1: Factors Affecting Intracellular 6-Thioinosine Phosphate (B84403) Levels and Thiopurine Resistance
| Factor | Mechanism of Resistance | Consequence | Reference(s) |
|---|---|---|---|
| HPRT1 Activity | Decreased or altered enzyme activity due to mutations. | Reduced conversion of 6-mercaptopurine to 6-TIMP, leading to lower levels of active cytotoxic metabolites. | oncotarget.comaacrjournals.org |
| Drug Influx Transporters | Down-regulation of transporters (e.g., SLC28A2, SLC29A1). | Decreased uptake of thiopurine prodrugs into the cell. | pharmgkb.org |
| Drug Efflux Transporters | Overexpression or increased activity of transporters (e.g., ABCC4, ABCC5). | Enhanced removal of thiopurines and their metabolites from the cell. | pharmgkb.org |
Enhanced Inactivation of 6-Thioinosine Phosphate in Drug-Resistant Cell Lines
Once formed, 6-TIMP stands at a metabolic crossroads, where it can either be converted to cytotoxic 6-thioguanine nucleotides (6-TGNs) or be inactivated through methylation. The enzyme thiopurine S-methyltransferase (TPMT) plays a crucial role in this inactivation pathway by converting 6-TIMP to methyl-thioinosine monophosphate (MeTIMP). nih.gov
In some cases of acquired resistance, cancer cells can up-regulate the activity of enzymes that inactivate thiopurine metabolites. For example, increased TPMT activity has been observed in 6-MP-resistant cells, leading to a higher rate of 6-TIMP methylation and detoxification. nih.gov This shunts the metabolic pathway away from the production of active 6-TGNs and towards the formation of inactive methylated metabolites. researchgate.net High concentrations of these methylated metabolites, such as methylmercaptopurine ribonucleotides (6-MMPR), are often associated with therapeutic resistance. researchgate.net
Another mechanism of inactivation involves the dephosphorylation of active metabolites back to less active forms. Mutant forms of the enzyme NT5C2, a 5'-nucleotidase, have been identified in relapsed ALL. These mutant enzymes show a significantly increased ability to dephosphorylate 6-TIMP and 6-TGMP back to their corresponding nucleosides. aacrjournals.org This enhanced inactivation effectively reduces the intracellular pool of cytotoxic nucleotides, contributing to drug resistance. aacrjournals.org
Genetic Determinants of Altered this compound Metabolism and Cellular Response
Inter-individual variability in response to thiopurine therapy is significantly influenced by genetic polymorphisms in enzymes that metabolize these drugs. These genetic differences can profoundly impact the balance between the activation and inactivation of 6-TIMP and its downstream metabolites.
Thiopurine S-methyltransferase (TPMT) is a key enzyme that deactivates thiopurines by methylation. numberanalytics.com Genetic variations in the TPMT gene can lead to decreased enzyme activity, which has significant clinical implications. numberanalytics.comnih.gov Individuals with inherited TPMT deficiency metabolize thiopurines, including the 6-TIMP precursor 6-MP, at a much slower rate. samipubco.com This leads to a shift in metabolism away from the production of inactive methylated metabolites and towards the accumulation of cytotoxic 6-TGNs. samipubco.comarkansasbluecross.com
Patients with low or absent TPMT activity are at a high risk of severe, life-threatening toxicity, particularly bone marrow suppression, due to the excessive buildup of 6-TGNs. arkansasbluecross.com Conversely, individuals with normal or high TPMT activity may inactivate the drug more rapidly, potentially leading to lower levels of active metabolites and reduced therapeutic efficacy at standard doses. numberanalytics.comsamipubco.com The most common TPMT variant alleles that cause decreased enzyme activity include TPMT2, TPMT3A, and TPMT*3C. nih.gov Genotyping for these variants is now a standard practice to identify patients at risk for toxicity and to guide thiopurine dosing. numberanalytics.com
Table 2: Influence of TPMT Genotype on Enzyme Activity and Clinical Outcome
| TPMT Phenotype | Genotype | Enzyme Activity | Clinical Implication | Reference(s) |
|---|---|---|---|---|
| Poor Metabolizer | Homozygous for non-functional alleles (e.g., 3A/3A) | Low or absent | High risk of severe toxicity due to accumulation of 6-TGNs. | arkansasbluecross.com |
| Intermediate Metabolizer | Heterozygous for a non-functional allele (e.g., 1/3A) | Intermediate | Increased risk of toxicity compared to normal metabolizers. | numberanalytics.com |
| Normal Metabolizer | Homozygous for functional alleles (e.g., 1/1) | Normal | Standard risk of toxicity; may require standard doses for efficacy. | numberanalytics.com |
| High Metabolizer | Multiple copies of functional alleles | High | May be at risk for therapeutic failure due to rapid drug inactivation. | arkansasbluecross.com |
Variations in Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Activity and Their Influence on this compound Fate
Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides and plays a crucial role in the conversion of 6-TIMP to 6-thioxanthosine (B11829551) monophosphate (6-TXMP), a key step towards the formation of active 6-TGNs. nih.govnih.gov The activity of IMPDH can therefore influence the balance between the cytotoxic and the methylated metabolite pathways. nih.gov
The enzyme Nudix hydrolase 15 (NUDT15) plays a critical role in preventing the accumulation of highly cytotoxic thiopurine metabolites. It functions by hydrolyzing the active 6-thioguanine triphosphate (6-TGTP) and 6-thio-deoxyguanosine triphosphate (6-TdGTP) back to their less toxic monophosphate forms (6-TGMP). irjournal.orgknmp.nlrprdx.com
Table 3: Impact of NUDT15 Variants on Thiopurine Metabolism
| NUDT15 Phenotype | Genotype | Enzyme Function | Consequence | Reference(s) |
|---|---|---|---|---|
| Poor Metabolizer | Homozygous for no function alleles | Low or absent activity | Accumulation of active 6-TGTP/6-TdGTP, high risk of severe toxicity. | rprdx.com |
| Intermediate Metabolizer | Heterozygous for a no function allele | Intermediate activity | Increased levels of active metabolites, increased risk of toxicity. | rprdx.com |
| Normal Metabolizer | Homozygous for normal function alleles | Normal activity | Normal breakdown of active metabolites, standard risk of toxicity. | rprdx.com |
Influence of Inosine Triphosphate Pyrophosphatase (ITPA) Deficiency on this compound Metabolite Profiles
Inosine triphosphate pyrophosphatase (ITPA) is a "house-cleaning" enzyme that hydrolyzes inosine triphosphate (ITP) to inosine monophosphate (IMP), preventing the accumulation of non-standard nucleotides. mdpi.com In the context of thiopurine metabolism, 6-TIMP can be further phosphorylated to 6-thioinosine 5'-triphosphate (6-TITP). d-nb.info ITPA can then hydrolyze this potentially toxic metabolite back to the monophosphate form. d-nb.info
Epistatic Interactions Between Metabolic Genes Affecting this compound Pathways
The metabolic fate of thiopurines is not governed by the action of a single gene but rather by a complex interplay between multiple enzymes. Epistasis, a phenomenon where the effect of one gene is modified by one or more other genes, is a critical factor in determining the ultimate balance of thiopurine metabolites and the resulting clinical outcome. In the context of this compound (TIMP) pathways, epistatic interactions between key metabolic genes can significantly alter the flux of metabolites, leading to cellular resistance or hypersensitivity. The primary genes implicated in these interactions include Thiopurine S-methyltransferase (TPMT), Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type Motif 15 (NUDT15), and Inosine Triphosphate Pyrophosphatase (ITPA).
The metabolic pathway of thiopurines involves several competing enzymatic steps. After 6-mercaptopurine (6-MP) is converted to its intracellular active form, 6-thioinosine monophosphate (TIMP), it stands at a crucial metabolic junction. researchgate.net TIMP can either be methylated by TPMT to form methylthioinosine monophosphate (meTIMP), a metabolite associated with hepatotoxicity but less with the desired immunosuppression, or it can be further phosphorylated towards the formation of cytotoxic 6-thioguanine nucleotides (6-TGNs) by the enzymes inosine monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS). researchgate.netsrce.hr Concurrently, NUDT15 acts to dephosphorylate the active thioguanine triphosphates, preventing their accumulation and incorporation into DNA. srce.hr An epistatic interaction occurs when a genetic variation in one of these enzymes alters the substrate availability for another, leading to a non-additive combined effect on drug toxicity and efficacy. nih.gov
Research has demonstrated that considering these genetic interactions provides a more accurate prediction of thiopurine toxicity than single-gene analysis alone.
Interactions between TPMT and ITPA Variants
Studies have investigated the combined effect of genetic variants in TPMT and ITPA on thiopurine-induced toxicity. While TPMT variants are well-established predictors of myelosuppression due to shunting TIMP towards cytotoxic 6-TGNs, ITPA variants, which can lead to the accumulation of potentially toxic inosine triphosphate metabolites, also contribute to adverse effects. researchgate.net
A study conducted in Indian children with acute lymphoblastic leukemia (ALL) explored the role of epistatic interactions between TPMT and ITPA variants in 6-mercaptopurine toxicity. nih.gov The researchers used multifactor dimensionality reduction (MDR) analysis to identify synergic epistatic interactions that were associated with hematological toxicity. nih.gov The results indicated that while the ITPA 94C>A variant had an independent effect, its interaction with TPMT variants significantly influenced toxicity. nih.gov
The following table summarizes the key interaction models identified in the study and their association with hematological toxicity.
| Interaction Model | Genes and Variants Involved | Association with Hematological Toxicity |
| Two-Locus Model | TPMT *12 × ITPA ex3 | Synergistic |
| Three-Locus Model | ITPA ex2 × TPMT *12 × ITPA ex3 | Synergistic |
| Four-Locus Model | TPMT *3C × ITPA ex2 × TPMT *12 × ITPA ex3 | Synergistic |
| Data sourced from Dorababu P, et al., European Journal of Clinical Pharmacology, 2012. nih.gov |
Interactions Involving NUDT15 Variants
The discovery of NUDT15 variants as a major determinant of thiopurine intolerance, particularly in Asian and Hispanic populations, has added another layer of complexity to the genetic landscape of thiopurine metabolism. ijbc.irexeter.ac.uk NUDT15 encodes an enzyme that hydrolyzes active thiopurine metabolites like 6-thio-deoxyguanosine triphosphate (6-TdGTP) and 6-thioguanosine triphosphate (TGTP), thus preventing their incorporation into DNA and subsequent cytotoxicity. srce.hr Loss-of-function variants in NUDT15 lead to a dramatic increase in active 6-TGN levels and a high risk of severe myelosuppression. ijbc.ir
Epistatic interactions involving NUDT15 have also been reported. A retrospective study in a large cohort of Chinese patients investigated the interplay between NUDT15 (415C>T), TPMT (*3C), and ITPA (94C>A) polymorphisms in azathioprine-induced myelosuppression. The analysis revealed that while the NUDT15 415C>T polymorphism was the strongest single predictor of myelosuppression, epistatic interactions with ITPA also played a role. frontiersin.org
The table below details the incidence of myelosuppression based on NUDT15 genotype from the study.
| NUDT15 (415C>T) Genotype | Number of Patients | Number with Myelosuppression | Percentage with Myelosuppression (%) | Odds Ratio (vs. Wild Type) |
| CC (Wild Type) | 474 | 37 | 7.81 | - |
| CT (Heterozygous) | 102 | 12 | 11.76 | Not independently significant |
| TT (Homozygous) | 6 | 5 | 83.33 | 51.818 |
| Data sourced from Song, Y., et al., Frontiers in Pharmacology, 2021. frontiersin.org |
The study further noted that epistatic interactions between ITPA (94C>A) and NUDT15 (415C>T) affect the occurrence of myelosuppression, suggesting that patients carrying mutations in both genes may have a distinct risk profile. frontiersin.org This interaction underscores how defects in both the deactivation of thiopurine nucleotide triphosphates (NUDT15) and the metabolism of other purine (B94841) nucleotides (ITPA) can combine to increase the likelihood of adverse drug reactions.
Advanced Research Methodologies and Analytical Approaches for 6 Thioinosine Phosphate Investigations
In Vitro and Ex Vivo Cellular Model Systems for 6-Thioinosine Phosphate (B84403) Metabolism Studies
In vitro and ex vivo cellular models are indispensable tools for dissecting the metabolic fate of 6-TIMP. These systems provide a controlled environment to study cellular and molecular events that are otherwise difficult to investigate in vivo.
In Vitro Models: Various human cell lines are utilized to model the metabolism of thiopurines and the role of 6-TIMP. Commonly used cell lines include:
Hepatocellular carcinoma cell lines (e.g., HepG2, HepaRG): These cells are valuable for studying the hepatic metabolism of thiopurines, as the liver is a primary site of this process. plos.orgmdpi.com Studies have used HepG2 cells to investigate the effects of drug combinations, such as 6-mercaptopurine (B1684380) (6-MP) and allopurinol, on thiopurine metabolism and gene expression. plos.org
Human embryonic kidney cell lines (e.g., HEK293): HEK293 cells are also employed to study thiopurine metabolic pathways and the influence of drug combinations on gene expression. plos.org
Lymphoblastoid cell lines (LCLs): LCLs have proven to be a powerful tool for pharmacogenomic studies, allowing researchers to associate cytotoxicity of thiopurines with genome-wide expression data. nih.gov
Intestinal epithelial cell lines (e.g., HCEC): Given that thiopurines are orally administered, intestinal cell models like HCEC are crucial for understanding their absorption and biotransformation in the gastrointestinal tract. researchgate.netunits.it Studies in HCEC cells have quantified various thiopurine metabolites, including 6-TIMP, to understand intestinal cytotoxicity. researchgate.netunits.it
Leukemia cell lines (e.g., Jurkat, K-562): These cell lines are instrumental in cancer research, particularly for studying the antiproliferative effects of thiopurines and mechanisms of resistance. researchgate.netnih.gov
Ex Vivo Models: Ex vivo models bridge the gap between in vitro cell cultures and in vivo studies by using primary cells or tissue explants. These models better represent the cellular heterogeneity of tissues. frontiersin.org
Precision-cut tumor slices (PCTS): This technique allows for the culture of thin slices of human or mouse tissue, preserving the complex tumor microenvironment for studying drug effects. frontiersin.org
Vascular smooth muscle cells (VSMCs) and aortic rings: Ex vivo experiments using these models have been conducted to investigate the effects of 6-MP and its metabolites on vascular mineralization. plos.org
These cellular models have been instrumental in identifying novel aspects of thiopurine metabolism, such as a "cellular circulation" involving the extrusion and re-uptake of thiopurine metabolites. nih.gov
Biochemical and Enzymatic Assays for Characterizing 6-Thioinosine Phosphate Interactions
Biochemical and enzymatic assays are fundamental for characterizing the interactions of 6-TIMP with key enzymes in its metabolic pathway. These assays allow for the detailed study of enzyme kinetics and metabolic flux.
Spectrophotometric and Chromatographic Methods for Enzyme Kinetics
The quantification of enzymatic reactions involving 6-TIMP often presents challenges due to the similar absorption spectra of substrates and products. researchgate.netias.ac.in
Spectrophotometry: While useful for some enzyme assays, spectrophotometric methods can be problematic for studying branched kinetic systems where substrates and products have overlapping lambda(max) values. researchgate.netias.ac.in For instance, monitoring the conversion of 6-MP to 6-TIMP and 6-thiouric acid (6-TUA) is difficult with this method alone. researchgate.netias.ac.in
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used to separate and quantify thiopurine metabolites with high sensitivity and specificity. researchgate.netpharmascigroup.us It has been successfully employed to study the branched kinetics of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine (B1682287) oxidase (XOD) acting on 6-MP. researchgate.netias.ac.in HPLC methods have been developed to measure 6-TIMP and other metabolites in various cell types and patient samples. plos.orgpharmascigroup.us
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS/MS), mass spectrometry offers an innovative and highly sensitive method for the simultaneous quantification of multiple thiopurine nucleotides, including 6-TIMP and its di- and tri-phosphate derivatives. units.it This technique has been crucial in analyzing metabolite concentrations in intestinal cell models. researchgate.netunits.it Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS has also been combined with quench-flow techniques for pre-steady-state kinetic analysis of enzymes. nih.gov
These methods have enabled the determination of key kinetic parameters, such as K_m and V_max, for enzymes like thiopurine S-methyltransferase (TPMT) with 6-TIMP as a substrate. nih.gov
Radioisotopic Labeling for Metabolic Tracing
Radioisotopic labeling is a classic and powerful technique for tracing the metabolic fate of molecules within a biological system. thermofisher.com By introducing atoms with stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C, ³²P) into precursor molecules, researchers can track their incorporation into downstream metabolites. thermofisher.commdpi.comnih.gov
Stable Isotope Labeling: In this method, cells are cultured with nutrients containing stable isotopes. The resulting labeled metabolites can be detected by mass spectrometry due to their increased mass. thermofisher.com This approach, often referred to as stable isotope tracing, is widely used to study central carbon metabolism and can be applied to investigate the flux of labeled precursors into 6-TIMP and subsequent metabolites. mdpi.comnih.gov
Radioactive Labeling: Radioactive analogs of biomolecules are incorporated by cells and can be detected using techniques like liquid scintillation counting or autoradiography. thermofisher.com For example, ³²P-orthophosphate labeling can be used for in vivo kinase assays to study the phosphorylation of thiopurine nucleosides to form nucleotides like 6-TIMP. thermofisher.com
The duration of labeling is a critical parameter and depends on the metabolic pathway being studied. For instance, labeling of nucleotides can take several hours to reach a steady state. nih.govnorthwestern.edu
Molecular Biology and Genetic Techniques in this compound Research
Molecular biology and genetic techniques are vital for understanding the regulation of genes involved in 6-TIMP metabolism and the impact of genetic variations on drug response.
Gene Expression Profiling (e.g., RT-qPCR, Microarray) of Metabolic Enzymes and Transporters
Gene expression profiling allows for the quantification of mRNA levels of key enzymes and transporters in the thiopurine metabolic pathway.
Reverse Transcription Quantitative PCR (RT-qPCR): RT-qPCR is considered the gold standard for accurate and sensitive quantification of gene expression. gene-quantification.de It is frequently used to validate findings from microarray studies and to analyze the expression of specific genes of interest. nih.gov For example, RT-qPCR has been used to study the expression of HGPRT in different cell lines and its correlation with sensitivity to thiopurines. nih.gov
Microarray Analysis: Microarrays enable the simultaneous analysis of the expression levels of thousands of genes. gene-quantification.de This high-throughput technique has been used to screen for genes whose expression correlates with different thiopurine metabolite profiles in patients. nih.govresearchgate.net Studies have used microarrays to identify genes that are differentially expressed in patients with high versus low methylthioinosine monophosphate (meTIMP) to 6-thioguanine (B1684491) nucleotide (6-TGN) ratios. nih.govresearchgate.net
These techniques have revealed that the expression of several genes, including those not previously known to be related to thiopurine metabolism, can be correlated with metabolite concentrations and clinical outcomes. plos.orgnih.gov
| Gene | Cell Line | Treatment Condition | Observed Change in Expression | Reference |
|---|---|---|---|---|
| ABCC5 | HEK293 | 6MP + Allopurinol vs. 6MP alone | Down-regulated | plos.org |
| GMPS | HEK293 | 6MP + Allopurinol vs. 6MP alone | Down-regulated | plos.org |
| IMPDH2 | HEK293 | 6MP + Allopurinol vs. 6MP alone | Down-regulated | plos.org |
| SLC29A2 | HEK293 & HepG2 | 6MP + Allopurinol vs. 6MP alone | Down-regulated | plos.org |
| TPMT | HEK293 | 6MP + Allopurinol vs. 6MP alone | Down-regulated | plos.org |
Genotyping and Functional Characterization of Polymorphisms in Metabolic Genes
Genetic polymorphisms, or variations in gene sequences, can significantly impact the activity of enzymes involved in 6-TIMP metabolism, leading to interindividual differences in drug response.
Genotyping: This process involves identifying the specific alleles (variants) of a gene that an individual carries. Techniques like pyrosequencing and SNP arrays are used for this purpose. diva-portal.org Key genes that are frequently genotyped in the context of thiopurine metabolism include TPMT, NUDT15, and ITPA. mdpi.comijbc.ir Polymorphisms in TPMT and NUDT15 are well-known to be associated with reduced enzyme activity and increased risk of toxicity from thiopurine drugs. mdpi.comijbc.ir
Functional Characterization: Once a genetic variant is identified, its functional consequence on the protein needs to be determined. This can be done through various in vitro experiments. For example, studies have performed targeted sequencing of the NT5C2 gene and functionally characterized variants that affect its enhancer activity and transcription, ultimately influencing 6-MP metabolism. nih.gov
Genome-wide association studies (GWAS) have been instrumental in identifying novel genetic variants associated with thiopurine metabolism and clinical response. nih.govijbc.ir These studies have pointed to genes like ABCC4, ABCC5, IMPDH1, and SLC28A3 as being associated with thiopurine cytotoxicity and metabolism. nih.gov
| Gene | Enzyme/Protein | Role in Thiopurine Metabolism | Impact of Polymorphisms | Reference |
|---|---|---|---|---|
| TPMT | Thiopurine S-methyltransferase | Catalyzes S-methylation of 6-MP and 6-TIMP. nih.govhmdb.ca | Reduced activity leads to increased levels of active 6-TGNs and risk of myelosuppression. ijbc.irnih.gov | mdpi.comijbc.irnih.gov |
| NUDT15 | Nudix hydrolase 15 | Hydrolyzes active thiopurine metabolites, preventing their incorporation into DNA. ijbc.ir | Reduced activity leads to accumulation of active metabolites and risk of toxicity. ijbc.ir | ijbc.ir |
| ITPA | Inosine (B1671953) triphosphate pyrophosphatase | Hydrolyzes 6-thioinosine triphosphate (6-TITP) back to 6-TIMP. ingentaconnect.comresearchgate.net | Deficiency may lead to accumulation of 6-TITP. ingentaconnect.com | ijbc.iringentaconnect.com |
| NT5C2 | 5'-nucleotidase, cytosolic II | Degrades active metabolites 6-TIMP and 6-thioguanosine (B559654) monophosphate (TGMP). nih.gov | Germline variants can alter transcription activity and affect 6-MP metabolism. nih.gov | nih.gov |
Advanced Analytical Chemistry Techniques for this compound and Metabolite Profiling
The accurate measurement and comprehensive understanding of this compound (6-TIMP) and its related metabolites are crucial for elucidating its mechanism of action and clinical effects. Advanced analytical chemistry techniques provide the necessary sensitivity and specificity for these investigations.
High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of 6-TIMP and other thiopurine metabolites in biological matrices, particularly in red blood cells where they accumulate. HPLC methods are designed to separate these compounds from a complex mixture, allowing for their precise quantification.
A common approach involves treating erythrocytes with perchloric acid to precipitate proteins, followed by hydrolysis to convert nucleotide metabolites to their corresponding bases for easier analysis. researchgate.net The separation is typically achieved using a reverse-phase C18 column. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol, with additives such as triethylamine (B128534) to improve peak shape and resolution. researchgate.net Detection is commonly performed using a UV detector, with specific wavelengths chosen for each metabolite to ensure accurate quantification. researchgate.net For instance, 6-thioguanine (a downstream metabolite of 6-TIMP) can be monitored at 342 nm, while the parent drug 6-mercaptopurine (6-MP) is monitored at 322 nm. researchgate.net
The sensitivity of these methods is critical, with limits of detection (LOD) and quantification (LOQ) established to ensure reliability at clinically relevant concentrations. For example, one method reported an LOD and LOQ for 6-thioguanine of 9 and 30 pmol/8 × 10⁸ red blood cells, respectively. semanticscholar.org The precision of HPLC methods is assessed through intra- and inter-assay variations, which are typically required to be below 15% for the method to be considered robust. researchgate.netscielo.br
Below is a table summarizing typical parameters for an HPLC method used in the quantification of thiopurine metabolites.
| Parameter | Value/Condition |
| Column | Reverse-phase C18 |
| Mobile Phase | Methanol-water (e.g., 7.5:92.5, v/v) with 100 mM triethylamine |
| Detection | UV Diode Array Detector |
| Wavelengths | 342 nm (for 6-thioguanine), 322 nm (for 6-mercaptopurine) |
| Limit of Detection (LOD) | e.g., 9 pmol/8 × 10⁸ RBCs for 6-thioguanine semanticscholar.org |
| Limit of Quantification (LOQ) | e.g., 30 pmol/8 × 10⁸ RBCs for 6-thioguanine semanticscholar.org |
Mass Spectrometry (MS)-Based Approaches for Comprehensive Metabolomics
While HPLC with UV detection is effective for quantifying known metabolites, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) offers superior specificity and the ability to identify a broader range of metabolites, including those present at very low concentrations. This makes LC-MS a powerful tool for comprehensive metabolomics studies of the thiopurine pathway.
In a typical LC-MS setup for thiopurine metabolite profiling, an ion-exchange column may be used for separation. mdpi.com The mobile phase composition is carefully chosen to achieve optimal separation and ionization of the target analytes. mdpi.com Mass spectrometers, particularly tandem mass spectrometers (MS/MS), can identify and quantify metabolites with high confidence by measuring their mass-to-charge ratio and fragmentation patterns.
MS-based methods have been developed to simultaneously quantify a dozen or more thiopurine metabolites, including 6-TIMP and its phosphorylated and methylated derivatives like 6-thioinosine-di-phosphate (TIDP), 6-thioinosine-tri-phosphate (TITP), and 6-methylthioinosine-mono-phosphate (meTIMP). mdpi.comresearchgate.net This comprehensive profiling provides a more detailed snapshot of the metabolic fate of thiopurine drugs. The high sensitivity of MS allows for the detection of metabolites that might be missed by other techniques. nih.gov For example, some studies have noted that certain sample preparation methods can lead to signal suppression for monophosphate metabolites like 6-TIMP in MS analysis, highlighting the importance of method optimization. mdpi.com
The following table presents a selection of thiopurine metabolites that can be analyzed using advanced MS-based methods.
| Metabolite | Abbreviation |
| 6-Thioinosine monophosphate | 6-TIMP |
| 6-Thioinosine diphosphate (B83284) | TIDP |
| 6-Thioinosine triphosphate | TITP |
| 6-Methylthioinosine (B81876) monophosphate | meTIMP |
| 6-Methylthioinosine diphosphate | MeTIDP |
| 6-Methylthioinosine triphosphate | MeTITP |
| 6-Thioguanosine monophosphate | TGMP |
| 6-Thioguanosine diphosphate | TGDP |
| 6-Thioguanosine triphosphate | TGTP |
Computational and Structural Biology Approaches in this compound Research
Computational and structural biology methods are invaluable for understanding the molecular interactions of this compound and for guiding the development of new therapeutic agents.
Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand, such as 6-TIMP) when bound to a second molecule (a receptor, typically a protein or enzyme). chemrxiv.org This method is instrumental in understanding how 6-TIMP and its metabolites interact with their enzymatic targets. For instance, 6-TIMP is a substrate for inosine monophosphate dehydrogenase (IMPDH), and molecular docking can be used to model this interaction, providing insights into the binding affinity and the specific amino acid residues involved in the binding. hmdb.canih.gov The results of docking studies are often scored to rank potential ligands based on their predicted binding affinity. chemrxiv.org
Molecular dynamics (MD) simulations build upon the static snapshots provided by molecular docking. nih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the enzyme-ligand complex. jpmsonline.com This can reveal important information about the stability of the interaction, conformational changes in the protein upon ligand binding, and the role of solvent molecules. nih.govjpmsonline.com For thiopurine research, MD simulations can help to understand how mutations in enzymes like thiopurine S-methyltransferase (TPMT) might alter their ability to metabolize 6-MP and 6-TIMP, thus affecting drug efficacy and toxicity. researchgate.net
Rational Design Principles for this compound Analogs and Prodrugs
Rational drug design aims to create new molecules with improved therapeutic properties based on a detailed understanding of their biological targets. researchgate.net In the context of this compound, a major challenge is its hydrophilic nature, which limits its ability to cross cell membranes. acs.org To overcome this, prodrug strategies are employed. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. researchgate.net
The rational design of prodrugs for thiopurine nucleotides, including analogs of 6-TIMP like 6-thioguanosine monophosphate (6-TGMP), involves attaching lipophilic (fat-soluble) moieties to the phosphate group. acs.orgnih.gov These "masks" neutralize the negative charge of the phosphate, allowing the prodrug to diffuse across the cell membrane. acs.org Once inside the cell, these masking groups are cleaved by intracellular enzymes, releasing the active nucleotide metabolite. acs.org
Several prodrug technologies have been explored, including the ProTide, CycloSal, and SATE approaches. acs.orgnih.gov The design of these prodrugs is guided by principles of medicinal chemistry to ensure efficient cell uptake and subsequent bioactivation. acs.org The ultimate goal is to bypass resistance mechanisms, such as reduced expression of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is necessary for the initial activation of 6-mercaptopurine to 6-TIMP. acs.orgresearchgate.net By delivering the nucleotide directly, these prodrugs can be effective in cells that have become resistant to conventional thiopurine therapy. researchgate.net
Emerging Research Frontiers and Future Directions for 6 Thioinosine Phosphate Studies
Elucidation of Uncharacterized Metabolic Enzymes and Pathways Involving 6-Thioinosine Phosphate (B84403)
6-Thioinosine phosphate (TIMP) is a key intermediate metabolite in the metabolism of thiopurine drugs. medchemexpress.com Its formation is primarily catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-mercaptopurine (B1684380) (6-MP) into TIMP. hmdb.canih.gov From TIMP, the metabolic pathway can proceed in several directions. It can be converted to thioxanthine monophosphate (TXMP) by inosine-5'-monophosphate dehydrogenase (IMPDH). hmdb.ca Subsequently, TXMP is converted to 6-thioguanine (B1684491) monophosphate (TGMP) by guanosine (B1672433) monophosphate synthetase (GMPS). nih.gov
Another metabolic route for TIMP involves methylation by thiopurine S-methyltransferase (TPMT) to form 6-methylthioinosine (B81876) monophosphate (meTIMP), a potent inhibitor of de novo purine (B94841) synthesis. researchgate.netresearchgate.net Furthermore, TIMP can enter a phosphorylation cycle, being converted to 6-thioinosine diphosphate (B83284) (TIDP) and then to 6-thioinosine triphosphate (TITP). researchgate.net The enzyme inosine (B1671953) triphosphate pyrophosphatase (ITPA) can then hydrolyze TITP back to TIMP, acting as a control mechanism to prevent the accumulation of this non-canonical nucleotide. nih.govd-nb.info
While the primary enzymes in the metabolism of TIMP are well-documented, ongoing research seeks to identify and characterize other enzymes that may play a role in its metabolic fate. The complexity of the thiopurine metabolic network suggests that additional, as-yet-uncharacterized enzymes and pathways may influence the intracellular concentrations of TIMP and its downstream metabolites, thereby affecting therapeutic outcomes and toxicity.
| Enzyme | Action on this compound or its Precursors/Derivatives | Resulting Product(s) |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Converts 6-mercaptopurine to 6-thioinosine monophosphate. hmdb.canih.gov | 6-Thioinosine monophosphate (TIMP) |
| Inosine-5'-monophosphate dehydrogenase (IMPDH) | Converts 6-thioinosine monophosphate to thioxanthine monophosphate. hmdb.ca | Thioxanthine monophosphate (TXMP) |
| Guanosine monophosphate synthetase (GMPS) | Converts thioxanthine monophosphate to 6-thioguanine monophosphate. nih.gov | 6-Thioguanine monophosphate (TGMP) |
| Thiopurine S-methyltransferase (TPMT) | Methylates 6-thioinosine monophosphate. researchgate.netresearchgate.net | 6-Methylthioinosine monophosphate (meTIMP) |
| Inosine triphosphate pyrophosphatase (ITPA) | Hydrolyzes 6-thioinosine triphosphate back to 6-thioinosine monophosphate. nih.govd-nb.info | 6-Thioinosine monophosphate (TIMP) |
Discovery of Novel Molecular Targets Beyond Purine Metabolism Modulated by this compound
Recent research has begun to uncover molecular targets of 6-thioinosine and its derivatives that extend beyond the canonical purine metabolism pathway. One significant area of investigation is the role of 6-thioinosine in adipocyte differentiation. Studies have shown that 6-thioinosine can inhibit this process, which is critical in the development of obesity. nih.gov
The mechanism behind this inhibition involves the downregulation of key adipogenic transcription factors, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govresearchgate.net This downregulation, in turn, reduces the expression of PPARγ target genes that are essential for adipogenesis, such as lipoprotein lipase (B570770) (LPL), CD36, aP2, and liver X receptor alpha (LXRα). nih.gov
Further investigation into the signaling cascade has revealed that 6-thioinosine's effects are mediated through the c-Jun N-terminal kinase (JNK) pathway. nih.gov Specifically, 6-thioinosine activates JNK, leading to the upregulation of inducible nitric oxide synthase (iNOS) gene expression. nih.govresearchgate.net The resulting increase in nitric oxide (NO) production appears to be a key factor in suppressing adipocyte differentiation. researchgate.net This suggests a novel mechanism where 6-thioinosine, via the JNK/iNOS pathway, modulates cellular differentiation processes independent of its role in purine antagonism.
| Molecular Target | Effect of 6-Thioinosine | Downstream Consequences |
| PPARγ | Downregulation of mRNA levels and transactivation activity. nih.govresearchgate.net | Inhibition of adipocyte differentiation. nih.gov |
| C/EBPα | Reduction of mRNA levels. nih.govresearchgate.net | Inhibition of adipocyte differentiation. nih.gov |
| iNOS | Upregulation of gene expression. nih.gov | Increased nitric oxide production, contributing to the inhibition of adipogenesis. researchgate.net |
| JNK | Activation. nih.govresearchgate.net | Upregulation of iNOS expression. nih.gov |
Development of this compound as a Biochemical Probe for Cellular Processes
The unique biochemical properties of this compound (TIMP) and its derivatives make them valuable tools for studying cellular processes. As a sulfur-containing analog of inosine monophosphate (IMP), TIMP can act as a substrate or inhibitor in enzymatic reactions within purine metabolism, allowing researchers to probe the function and regulation of this critical pathway. cymitquimica.com
The development of chemical probes based on thiopurines is an active area of research. For instance, small-molecule inhibitors of enzymes like NUDT15, which hydrolyzes active thiopurine metabolites, are being developed to better understand their biological functions. nih.gov While not directly TIMP, these probes help to dissect the broader thiopurine metabolic network in which TIMP is a central player. By modulating the enzymes that act on TIMP and its derivatives, researchers can gain insights into the regulation of nucleotide pools and the cellular response to metabolic stress.
Furthermore, modified oligonucleotides containing 6-thioinosine have been used as probes to identify phosphate groups involved in nucleic acid structure and function. sci-hub.se This suggests that TIMP and its related compounds could be adapted to create probes for investigating DNA and RNA metabolism and protein-nucleic acid interactions. The inherent properties of TIMP as a metabolite analog provide a foundation for designing more sophisticated biochemical tools to explore a range of cellular activities.
Systems Biology Approaches to Model and Predict this compound Metabolic Fate in Complex Cellular Environments
Systems biology offers a powerful framework for understanding the complex metabolic network that governs the fate of this compound (TIMP). nih.gov By integrating experimental data into genome-scale metabolic models, it is possible to predict metabolic fluxes and the intracellular concentrations of metabolites like TIMP under various conditions. d-nb.info These models can simulate the effects of genetic variations, such as polymorphisms in the TPMT or ITPA genes, on thiopurine metabolism. nih.gov
Metabolic modeling can help to elucidate the intricate interplay between different enzymatic pathways competing for TIMP. For example, models can predict how the balance between the conversion of TIMP to thioguanine nucleotides (TGNs) and its methylation to meTIMP is influenced by enzyme activities and substrate availability. units.itopenaccessjournals.com This is crucial, as the ratio of these metabolites is often linked to therapeutic efficacy and toxicity. units.it
Recent studies have utilized such models to analyze the energy metabolism of cells and identify key branch points in metabolic pathways. d-nb.info Applying these metabolite-centric approaches to thiopurine metabolism could provide a deeper understanding of how cells process TIMP and how this processing is affected by the broader metabolic state of the cell. By predicting the metabolic fate of TIMP in complex cellular environments, systems biology can aid in personalizing thiopurine therapy and identifying novel targets for intervention. nih.gov
Exploration of this compound Interactions with Non-Canonical Biological Pathways (e.g., specific cell differentiation, if further relevant non-clinical research emerges)
Emerging research indicates that the influence of 6-thioinosine and its derivatives may extend to non-canonical pathways, including the regulation of specific cell differentiation processes. A notable example is the effect of 6-benzylthioinosine (B1197294) (6-BT), a derivative of 6-thioinosine, on the differentiation of acute myeloid leukemia (AML) cells. nih.govresearchgate.net
Studies have shown that 6-BT can induce the differentiation of AML cell lines and primary AML cells. nih.govresearchgate.net This effect appears to be mediated through the modulation of Wnt signaling pathways. Treatment with 6-BT has been observed to down-regulate the canonical Wnt signaling pathway, as evidenced by decreased levels of β-catenin protein. nih.gov Concurrently, 6-BT activates the non-canonical Wnt/Ca2+ signaling pathway. researchgate.net This is supported by findings of elevated intracellular calcium concentrations and increased phosphorylation of downstream targets like protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) in AML cells following 6-BT treatment. nih.gov
These findings suggest that 6-thioinosine derivatives can interact with and modulate complex signaling networks that control cell fate decisions like differentiation. The ability to influence such pathways opens up new avenues for research into the broader biological roles of these compounds beyond their established functions in purine metabolism.
| Compound | Cellular Process | Signaling Pathway(s) Involved | Key Molecular Changes |
| 6-Benzylthioinosine (6-BT) | Acute Myeloid Leukemia (AML) cell differentiation. nih.govresearchgate.net | Wnt signaling. nih.govresearchgate.net | Down-regulation of canonical Wnt signaling (decreased β-catenin); Activation of non-canonical Wnt/Ca2+ signaling (increased intracellular Ca2+, p-PKC, p-CaMKII). nih.gov |
Q & A
Basic Research Questions
Q. What is the established synthetic protocol for 6-Thioinosine Phosphate, and how is purity validated?
- Methodology : 6-Thioinosine 5'-phosphate is synthesized via phosphorylation of 6-Thioinosine using pyrophosphoryl chloride in m-cresol. Purification involves sequential Dowex 1-X8 (formate) and Dowex 50-X8 (hydrogen) ion-exchange chromatography, followed by reprecipitation in water/ethanol/acetone. Purity is confirmed via paper electrophoresis (borate buffer, pH 9.2) and elemental analysis (C, H, N, P content) .
- Key Data : Yield: 65%; Purity: >98% (via electrophoretic homogeneity and analytical chemistry validation).
Q. How does this compound modulate adipogenesis at the molecular level?
- Mechanism : As a purine antimetabolite, it downregulates mRNA levels of adipogenic transcription factors PPARγ and C/EBPα, suppressing downstream targets (LPL, CD36, aP2, LXRα). This inhibition occurs via competitive interference with purine nucleotide synthesis, disrupting adipocyte differentiation .
- Experimental Design : Use 3T3-L1 preadipocytes treated with this compound (1–50 µM) during differentiation. Validate via qPCR (PPARγ, C/EBPα) and Western blot (aP2, CD36).
Advanced Research Questions
Q. What analytical challenges arise in quantifying this compound metabolites (e.g., T-IMP) in cellular assays?
- Challenges : Metabolites like T-IMP and 6-thioGMP co-elute with endogenous nucleotides in HPLC. Interference from cellular thiols and phosphatase activity can degrade metabolites during extraction.
- Solutions : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-T-IMP). Stabilize samples with phosphatase inhibitors (e.g., sodium fluoride) and rapid freezing .
- Validation : Spike-and-recovery experiments in cell lysates to confirm accuracy (>90%).
Q. How can researchers reconcile contradictory data on this compound’s efficacy across adipocyte models?
- Case Study : Inconsistent PPARγ suppression in primary vs. immortalized adipocytes may stem from differences in HGPRT (hypoxanthine-guanine phosphoribosyltransferase) activity, which activates the prodrug.
- Methodological Adjustments :
- Quantify HGPRT expression (Western blot) in cell lines.
- Use CRISPR knockouts to isolate HGPRT-dependent effects.
- Optimize dosing regimens based on cellular metabolic capacity .
Q. What advanced techniques differentiate the roles of 6-Thioinosine mono-, di-, and triphosphate in RNA synthesis inhibition?
- Approach :
- Triphosphate (6-TITP) : Directly inhibits RNA polymerases I/II (Ki = 38–41 µM) via competitive binding to ATP/GTP sites. Assess via in vitro transcription assays with radiolabeled UTP .
- Monophosphate (T-IMP) : Blocks de novo purine synthesis by inhibiting amidophosphoribosyltransferase. Measure via ¹⁴C-glycine incorporation in purine-depleted media .
- Tools : Metabolomic profiling (HPLC-coupled MS) to quantify intracellular phosphate forms.
Methodological Recommendations
- Metabolite Stability : Store this compound at –80°C in anhydrous DMSO to prevent hydrolysis.
- Dose Optimization : Perform dose-response curves (1–100 µM) with viability assays (MTT) to exclude off-target cytotoxicity.
- Orthogonal Validation : Combine transcriptomic (RNA-seq) and proteomic (SILAC) approaches to confirm target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
